
3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine
Overview
Description
“3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Photoreactions and Spectroscopic Studies
Research by Vetokhina et al. (2012) on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including compounds structurally related to "3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine," highlights the diverse photoreactions these molecules can undergo. These include excited-state intramolecular and intermolecular proton transfer, which are critical for understanding dual luminescence and reaction kinetics in such compounds (Vetokhina et al., 2012).
Electrochemical and Photophysical Investigations
Stagni et al. (2008) reported on the electrochemical and photophysical properties of heteroleptic mononuclear cyclometalated iridium(III) complexes with tetrazolate chelate ligands. The study, which involves similar pyridine and thiazole moieties, underscores the impact of the ancillary ligand on the emission properties of these complexes, providing insights into color tuning and the potential for developing advanced photophysical devices (Stagni et al., 2008).
Synthesis of Novel Compounds with Antiproliferative Activity
Alqahtani and Bayazeed (2020) explored the synthesis of new pyridine-thiazole compounds with potential anticancer activities. Their work demonstrates the importance of these structures in developing novel therapeutic agents, particularly against MCF-7 and HepG2 cell lines, suggesting the significance of "this compound" derivatives in medical research (Alqahtani & Bayazeed, 2020).
Development of Anticancer Agents
Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules and assessed their cytotoxic effects on various cancer cell lines, finding high antiproliferative activity. This research signifies the potential of "this compound" derivatives in the development of new anticancer agents, with particular effectiveness in inducing genetic instability in tumor cells (Ivasechko et al., 2022).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a range of biological activities, suggesting they may influence multiple pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
5-bromo-4-methyl-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-6-8(10)13-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXXBKHKCMYBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B1529713.png)
![4-[(6-Nitropyridin-3-yl)oxy]benzonitrile](/img/structure/B1529714.png)
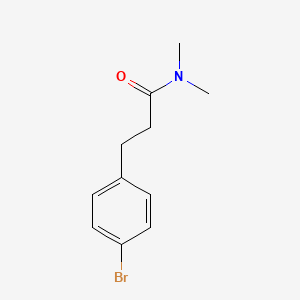
![2-Azaspiro[4.5]decane-3,8-dione](/img/structure/B1529716.png)
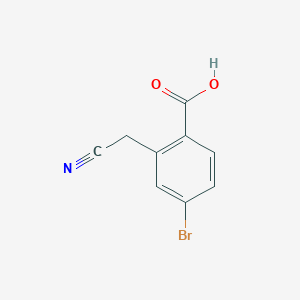
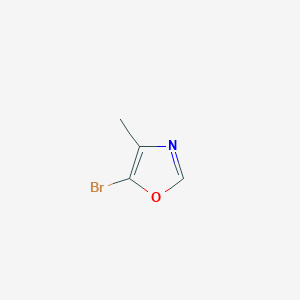
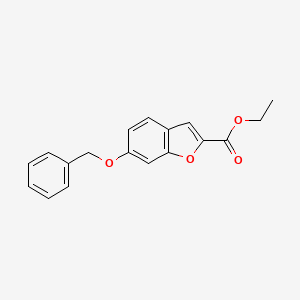
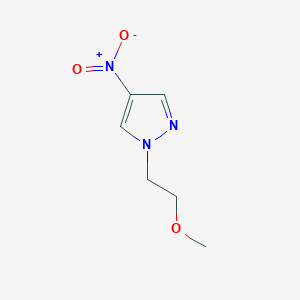
![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)

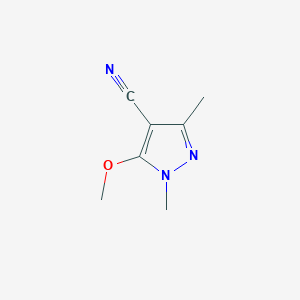

![Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-](/img/structure/B1529731.png)
